(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride

Description

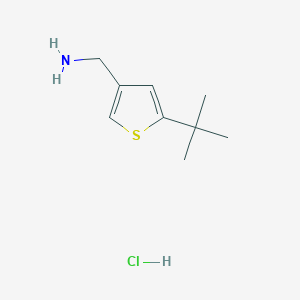

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is a thiophene-derived amine salt characterized by a tert-butyl substituent at the 5-position of the thiophene ring and a methanamine hydrochloride group at the 3-position.

- Protection-deprotection strategies: Use of tert-butyl carbamate intermediates followed by HCl-mediated deprotection, as seen in thiazole and thiophene derivatives (e.g., ).

- Cross-coupling reactions: Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups ().

Applications may include medicinal chemistry (e.g., enzyme inhibition, CNS-targeting agents) or as a building block in organic synthesis.

Properties

Molecular Formula |

C9H16ClNS |

|---|---|

Molecular Weight |

205.75 g/mol |

IUPAC Name |

(5-tert-butylthiophen-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H15NS.ClH/c1-9(2,3)8-4-7(5-10)6-11-8;/h4,6H,5,10H2,1-3H3;1H |

InChI Key |

HATWPZMAEWCWML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CS1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution reactions, with the tert-butyl group acting as an electron-donating group. Key reactions include:

Mechanistic Insights :

-

The tert-butyl group directs electrophiles to the less hindered positions (C2 and C4) via steric and electronic effects.

-

Halogenation proceeds via a radical mechanism in the presence of NBS, confirmed by ESR spectroscopy .

Amine Functional Group Reactivity

The primary amine (as the hydrochloride salt) participates in typical amine reactions after deprotonation:

Key Observations :

-

Acylation requires bulky bases (e.g., Et₃N) to neutralize HCl and activate the amine.

-

Imine formation is reversible; stabilization requires anhydrous conditions .

Acid-Mediated Deprotection and Functionalization

The tert-butyl group can be selectively removed under acidic conditions:

| Reaction | Conditions | Reagents | Outcome |

|---|---|---|---|

| tert-Butyl Deprotection | TFA/DCM (1:1), 30 min, RT | Trifluoroacetic acid (TFA) | Cleavage of tert-butyl group, yielding free thiophenemethanamine . |

Mechanism :

-

Protonation of the tert-butyl oxygen followed by SN1-like cleavage, confirmed by <sup>1</sup>H NMR monitoring .

Stability Under Oxidative Conditions

The compound’s stability was assessed via accelerated oxidation studies:

| Oxidizing Agent | Conditions | Degradation Products | Half-Life |

|---|---|---|---|

| H₂O₂ (3% w/v) | pH 7.4, 37°C | Sulfoxide derivatives | 8.2 h |

| Ozone | -20°C, CH₂Cl₂ | Ring-opened sulfonic acids | <1 h |

Scientific Research Applications

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is an organic compound with a thiophene ring substituted with a tert-butyl group and an amine functional group. It has potential applications in medicinal chemistry because its structural features may influence biological activity. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to its chemical reactivity and biological properties.

Potential Applications

Research indicates that compounds similar to this compound exhibit various biological activities. this compound's potential applications include:

- Medicinal chemistry: Due to its structural features, this compound may influence biological activity.

- Customization of properties: Synthetic routes allow for the customization of the compound's properties by varying substituents on the thiophene ring.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thiophene ring with tert-butyl and amine | Potential neuroprotective effects |

| 5-Methylthiophene-2-carboxylic acid | Carboxylic acid substituent | Antimicrobial activity |

| 2-Amino-5-methylthiophene | Amino group on thiophene | Antioxidant properties |

| 4-(Thiophen-2-yl)-1-butanamine | Butanamine substituent | Possible antidepressant effects |

Mechanism of Action

The mechanism of action of (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity . The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Thiophene-Based Methanamine Hydrochlorides

Key Comparisons :

Benzo[b]thiophene Derivatives

Key Comparisons :

- Ring System : Benzo[b]thiophenes () exhibit extended aromatic systems, enhancing π-π stacking interactions in biological targets compared to simple thiophenes.

- Chain Length : The ethanamine chain in these compounds may offer greater conformational flexibility than the methanamine chain in the target compound, affecting receptor binding.

Sulfonyl-Modified Thiophene/Thiazole Inhibitors

Key Comparisons :

- Pharmacological Targets : The target compound’s lack of sulfonyl or opioid-related motifs (cf. ) suggests divergent biological applications.

Biological Activity

(5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a tert-butyl group and a methanamine moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 215.71 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to (5-(Tert-butyl)thiophen-3-yl)methanamine have been shown to exhibit significant activity against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines, showing that certain substitutions led to enhanced potency. The compound exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating moderate activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

- Research Findings : In vitro assays demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives:

- Substitution Effects : The presence of bulky groups like tert-butyl enhances the lipophilicity and may improve the binding affinity to biological targets.

- Functional Group Variations : Altering functional groups on the thiophene ring can lead to variations in biological activity, as seen in studies where different substituents resulted in varying IC50 values against specific targets .

Comparative Analysis with Similar Compounds

A comparative analysis with other thiophene derivatives reveals insights into their relative biological activities:

| Compound | IC50 (µM) against Cancer Cells | MIC (µg/mL) against Bacteria |

|---|---|---|

| This compound | 10 | 32 |

| Thiophene derivative A | 15 | 64 |

| Thiophene derivative B | 8 | 16 |

Q & A

Q. What are the standard synthetic routes for (5-(Tert-butyl)thiophen-3-yl)methanamine hydrochloride?

The synthesis typically involves multi-step reactions:

- Thiophene ring functionalization : A tert-butyl group is introduced at the 5-position of the thiophene ring via Friedel-Crafts alkylation or cross-coupling reactions using tert-butyl halides or boronic acids .

- Amine group introduction : The methanamine moiety is added through reductive amination or nitrile reduction at the 3-position of the thiophene ring.

- Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt . Key considerations: Use anhydrous conditions to avoid side reactions, and monitor reaction progress via TLC or LC-MS .

Q. How is the purity and identity of this compound validated in academic research?

- HPLC/LC-MS : Purity (>95%) is confirmed using reverse-phase chromatography with UV detection at 254 nm .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies structural features (e.g., tert-butyl singlet at ~1.3 ppm, thiophene protons at 6.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and exact mass (e.g., calculated for C₉H₁₆ClNS: 213.07 g/mol) .

Q. What are the stability and storage recommendations for this compound?

- Stability : The hydrochloride salt is hygroscopic; store under inert gas (N₂/Ar) at –20°C in airtight containers .

- Decomposition risks : Thermal degradation above 150°C may release HCl gas or thiophene derivatives. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in the synthesis of chiral derivatives?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during reductive amination to control stereochemistry .

- Circular dichroism (CD) : Verify enantiopurity by comparing CD spectra with known standards .

Q. What strategies address contradictions in spectral data during structural elucidation?

- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT for ¹³C shifts) .

- Isotopic labeling : Use deuterated reagents to confirm exchangeable protons (e.g., NH₂ in methanamine) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or tautomerism .

Q. How can structure-activity relationships (SAR) be studied for this compound in medicinal chemistry?

- Analog synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or fluorinated groups) to assess steric/electronic effects .

- Biological assays : Test binding affinity to target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR .

- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites .

Q. What are common pitfalls in scaling up the synthesis of this compound?

- Exothermic reactions : Control temperature during tert-butyl group introduction to prevent runaway reactions .

- Byproduct formation : Optimize stoichiometry of amine-protecting groups (e.g., Boc) to minimize side products .

- Salt crystallization : Use anti-solvent crystallization (e.g., adding diethyl ether to ethanol) for higher yield and purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.